molecular formula C17H21O5P B14214587 Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate CAS No. 828268-22-0

Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate

Cat. No.: B14214587
CAS No.: 828268-22-0
M. Wt: 336.3 g/mol
InChI Key: KZQCJXKVCOLYEG-QGZVFWFLSA-N
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Description

Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dibenzyl moiety and a (2R)-2,3-dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate can be synthesized through the esterification of dibenzyl phosphite with (2R)-2,3-dihydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) under mild conditions. The reaction proceeds smoothly at elevated temperatures, such as 80°C in toluene .

Industrial Production Methods

Industrial production of dibenzyl phosphonates often involves the use of dibenzyl or tribenzyl phosphite as starting materials. These phosphites can be converted to the corresponding phosphonates through hydrogenolysis, which removes the benzyl groups under catalytic hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical agents.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form stable complexes with metal ions and enzymes, influencing various biochemical pathways. The (2R)-2,3-dihydroxypropyl group enhances its solubility and bioavailability, making it effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phosphite: Similar structure but lacks the (2R)-2,3-dihydroxypropyl group.

    Dibenzyl phosphonate: Similar structure but lacks the hydroxyl groups.

    Tribenzyl phosphite: Contains three benzyl groups instead of two.

Uniqueness

Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is unique due to the presence of both the dibenzyl and (2R)-2,3-dihydroxypropyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and solubility, making it more versatile in various applications .

Properties

CAS No.

828268-22-0

Molecular Formula

C17H21O5P

Molecular Weight

336.3 g/mol

IUPAC Name

(2R)-3-bis(phenylmethoxy)phosphorylpropane-1,2-diol

InChI

InChI=1S/C17H21O5P/c18-11-17(19)14-23(20,21-12-15-7-3-1-4-8-15)22-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m1/s1

InChI Key

KZQCJXKVCOLYEG-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(C[C@@H](CO)O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CC(CO)O)OCC2=CC=CC=C2

Origin of Product

United States

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